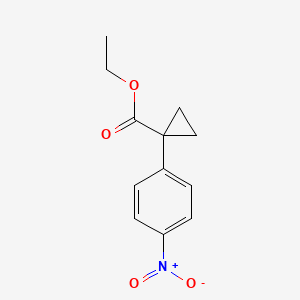

Ethyl 1-(4-nitrophenyl)cyclopropanecarboxylate

Overview

Description

Ethyl 1-(4-nitrophenyl)cyclopropanecarboxylate is a chemical compound with the linear formula C12H13NO4 . It is closely related to cyclobutanecarbonyl chloride .

Synthesis Analysis

The synthesis of Ethyl 1-(4-nitrophenyl)cyclopropanecarboxylate involves several steps. One method involves the use of nitric acid and acetic anhydride . Another method involves the use of sulfuric acid . The compound can also be synthesized from ethyl (4-nitrophenyl)acetate in N,N-dimethylformamide with sodium hydride .Molecular Structure Analysis

The molecular structure of Ethyl 1-(4-nitrophenyl)cyclopropanecarboxylate consists of 12 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .Physical And Chemical Properties Analysis

Ethyl 1-(4-nitrophenyl)cyclopropanecarboxylate has a molecular weight of 235.24 g/mol . The compound’s physical and chemical properties such as melting point, boiling point, and density are not well-documented in the available literature.Scientific Research Applications

-

Study of Cyclization Mechanisms of Ethyl Cyanoacetate with Salicylaldehyde

- Application Summary : This study investigates the different cyclization mechanisms of ethyl cyanoacetate with salicylaldehyde and the efficient synthesis of coumarin-3-carboxylate ester .

- Methods of Application : The study uses comparative experiments and density functional theory (DFT) calculations to understand the critical factor in this reaction . An efficient and facile approach was developed for the preparation of coumarin-3-carboxylate ester as a major product from the reaction of ethyl cyanoacetate with salicylaldehyde .

- Results or Outcomes : The product distribution correlates well with the acid–base properties of the catalyst and the ability of the catalyst for forming complex by hydrogen bonds .

-

Gold-Catalyzed Ethylene Cyclopropanation

- Application Summary : This research focuses on the direct conversion of ethylene into ethyl 1-cyclopropylcarboxylate upon reaction with ethyl diazoacetate (EDA) in the presence of catalytic amounts of IPrAuCl/NaBAr F4 .

- Methods of Application : The study uses a gold-catalyzed reaction with ethyl diazoacetate (EDA) to convert ethylene into ethyl 1-cyclopropylcarboxylate .

- Results or Outcomes : The study demonstrates a new method for the synthesis of ethyl 1-cyclopropylcarboxylate, which finds applications as lubricant additives, alkylating reagent in the Friedel–Crafts synthesis of indanones, or as synthon toward the introduction of cyclopropyl moieties in compounds with medicinal or biological interest .

- Gold-Catalyzed Ethylene Cyclopropanation

- Application Summary : This research focuses on the direct conversion of ethylene into ethyl 1-cyclopropylcarboxylate upon reaction with ethyl diazoacetate (EDA) in the presence of catalytic amounts of IPrAuCl/NaBAr F4 .

- Methods of Application : The study uses a gold-catalyzed reaction with ethyl diazoacetate (EDA) to convert ethylene into ethyl 1-cyclopropylcarboxylate .

- Results or Outcomes : The study demonstrates a new method for the synthesis of ethyl 1-cyclopropylcarboxylate, which finds applications as lubricant additives, alkylating reagent in the Friedel–Crafts synthesis of indanones, or as synthon toward the introduction of cyclopropyl moieties in compounds with medicinal or biological interest .

- Synthesis of Ethyl Cyclopropanecarboxylate

- Application Summary : This research focuses on the synthesis of ethyl cyclopropanecarboxylate, which finds applications as lubricant additives, alkylating reagent in the Friedel–Crafts synthesis of indanones, or as synthon toward the introduction of cyclopropyl moieties in compounds with medicinal or biological interest .

- Methods of Application : Ethyl cyclopropanecarboxylate has been prepared in several ways, alternative to the direct carbene addition to ethylene: ring contraction of 2-halocyclobutanone, cyclization of alkyl 4-halobutanoates, electroreductive dehalogenation, and decarboxylation of diethyl 1,1-cyclopropyldicarboxylate .

- Results or Outcomes : The study demonstrates a new method for the synthesis of ethyl cyclopropanecarboxylate .

Safety And Hazards

properties

IUPAC Name |

ethyl 1-(4-nitrophenyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-2-17-11(14)12(7-8-12)9-3-5-10(6-4-9)13(15)16/h3-6H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUJUEXRFMHSCFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-(4-nitrophenyl)cyclopropanecarboxylate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-methylacetamide](/img/structure/B2701163.png)

![(2S,3S,4S,5R,6R)-6-[[4,4,6a,6b,11,12,14b-Heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B2701168.png)

![2-({1-[(1-hydroxycyclohexyl)methyl]piperidin-4-yl}methyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2701173.png)

![4-[6-{[2-(benzylamino)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)butanamide](/img/structure/B2701177.png)

![3-(2,4-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2701182.png)